AMG2504 -

AMG2504

Catalog Number: EVT-1259719
CAS Number:
Molecular Formula: C15H10Cl4N2O3S
Molecular Weight: 440.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMG2504, also known as AMG-25, is a chemical compound identified by the CAS number 1003311-62-3. It has garnered attention in the field of cancer research due to its targeting properties, particularly its interaction with the platelet-derived growth factor receptor (PDGFR). The molecular formula for AMG2504 is C23H17N5O2, with a molecular weight of 395.41 g/mol. This compound is classified as a small molecule inhibitor, which plays a significant role in modulating biological pathways relevant to cancer progression and treatment.

Synthesis Analysis

Methods

The synthesis of AMG2504 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final molecular structure. While specific proprietary methods may not be publicly detailed, general synthetic approaches for similar compounds often utilize:

  • Multi-step synthesis: Involves the sequential addition of functional groups and the formation of heterocycles.
  • Coupling reactions: Commonly used to join different molecular fragments, often employing palladium-catalyzed cross-coupling techniques.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. The use of chromatography for purification and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard practices to confirm the identity and purity of AMG2504.

Molecular Structure Analysis

Structure

AMG2504 features a complex structure characterized by multiple aromatic rings and nitrogen-containing heterocycles. The arrangement of atoms within the molecule contributes to its biological activity.

Data

  • Molecular Formula: C23H17N5O2
  • Molecular Weight: 395.41 g/mol
  • Structural Features: The compound contains various functional groups that enhance its interaction with biological targets, particularly in inhibiting receptor activity.
Chemical Reactions Analysis

Reactions

AMG2504 participates in several chemical reactions that are pivotal for its functionality as an inhibitor. These reactions typically include:

  • Binding interactions: With PDGFR, leading to inhibition of downstream signaling pathways.
  • Metabolic transformations: In biological systems where it may undergo biotransformation by cytochrome P450 enzymes.

Technical Details

The reactivity of AMG2504 can be influenced by factors such as pH and the presence of other biomolecules. Understanding these interactions is crucial for predicting its pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for AMG2504 primarily involves its binding to the PDGFR, which is a key player in cell proliferation and survival pathways. Upon binding:

  • Inhibition of receptor activation: This leads to decreased phosphorylation of downstream signaling proteins.
  • Alteration of cellular responses: Resulting in reduced tumor growth and metastasis in cancer models.

Data

Research indicates that compounds like AMG2504 can significantly reduce tumor cell viability in vitro and inhibit tumor growth in vivo, showcasing its potential therapeutic efficacy against certain types of cancer.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability studies are critical for understanding storage conditions and shelf-life.
  • Reactivity: The compound's reactivity with various biological targets is an area of ongoing research.
Applications

AMG2504 is primarily utilized in scientific research aimed at understanding cancer biology and developing targeted therapies. Its applications include:

  • Cancer research: As a tool compound for studying PDGFR-related pathways.
  • Drug development: Investigated for potential inclusion in therapeutic regimens targeting specific tumors characterized by aberrant PDGFR signaling.
Introduction to TRPA1 Channels and AMG2504

TRPA1 Channel Biology and Nociceptive Signaling Mechanisms

Transient Receptor Potential Ankyrin 1 (TRPA1) represents a non-selective cation channel primarily expressed in a subpopulation of nociceptive sensory neurons, particularly those co-expressing TRPV1. This polymodal receptor exhibits a unique structural organization characterized by 14-18 ankyrin repeats at its N-terminus—the highest number among TRP channels—and multiple cysteine residues critical for electrophilic activation [1] [3]. Functionally, TRPA1 operates as a cellular redox sensor activated by diverse exogenous and endogenous irritants, including environmental electrophiles (allyl isothiocyanate, acrolein), reactive oxygen species (H₂O₂), and lipid peroxidation products (4-hydroxynonenal, 15-d-PGJ₂) [1] [6].

Activation mechanisms involve both covalent modification (electrophilic agents modifying N-terminal cysteines) and non-covalent binding (e.g., menthol, caffeine). Subsequent calcium influx (Ca²⁺ permeability ratio ~0.8-1.0) triggers neurotransmitter release (e.g., substance P, CGRP), propagating nociceptive signals and neurogenic inflammation [3] [6]. Crucially, TRPA1 exhibits pronounced species divergence; human and rodent orthologs share only 79% sequence identity—significantly lower than TRPV1 (86%) or TRPM8 (94%)—concentrated in key transmembrane domains regulating channel gating [1]. This divergence underlies differential pharmacological responses exploited by compounds like AMG2504.

Role of TRPA1 in Neuropathic and Inflammatory Pain Pathologies

TRPA1 serves as a molecular integrator in chronic pain states through neuronal and non-neuronal mechanisms. In neuropathic pain models (e.g., partial sciatic nerve ligation), Schwann cell-expressed TRPA1 amplifies neuroinflammation via NADPH oxidase 1 (NOX1)-dependent H₂O₂ release, establishing a self-sustaining inflammatory loop: macrophage-derived ROS activates Schwann cell TRPA1, which generates further oxidative stress, recruiting additional macrophages and sensitizing adjacent nociceptors [4]. This creates spatially constrained oxidative stress gradients that maintain mechanical allodynia.

In inflammatory pathologies (asthma, arthritis, colitis), TRPA1 activation on sensory neurons releases neuropeptides (CGRP, substance P), inducing plasma extravasation, leukocyte recruitment, and cytokine production (IL-1β, IL-6, TNF-α) [6]. The IL-33/ST2 axis in gout, for example, triggers neutrophil-dependent ROS production that activates TRPA1 on dorsal root ganglia neurons, linking immune responses directly to pain [6]. Genetic ablation or pharmacological inhibition of TRPA1 consistently attenuates mechanical hypersensitivity across rodent neuropathic and inflammatory pain models, validating its therapeutic relevance [4] [7].

AMG2504: Discovery and Significance in TRPA1 Antagonism Research

AMG2504 emerged from a high-throughput screening campaign conducted by Klionsky et al. (2007) targeting human TRPA1 (hTRPA1) antagonists. Structurally, it belongs to a class of thioaminal-containing benzamide derivatives characterized by a reactive sulfur atom essential for activity [1] [2]. Its identification marked a pivotal discovery in TRP channel pharmacology by revealing profound species-specific pharmacology: AMG2504 potently blocks hTRPA1 but exhibits no functional activity on rat TRPA1 (rTRPA1) [1] [2]. This contrasted sharply with other thioaminals (e.g., AMG9090, CMP1) that paradoxically activate rodent TRPA1.

AMG2504's selective inactivity in rodents provided critical evidence that TRPA1 orthologs differ functionally despite shared activation by electrophiles like mustard oil. This highlighted the risks of extrapolating rodent TRPA1 data to humans and spurred interest in primate models or transgenic approaches for preclinical studies [1] [2]. As a chemical probe, AMG2504 facilitated structure-function studies identifying key residues (e.g., Ser-943/Ile-946 in human vs. Ala-946/Met-949 in rat S6 domains) governing gating differences between species [1] [2].

Table 1: Pharmacological Profiles of Select TRPA1-Targeting Compounds [1] [2]

CompoundChemical ClassEffect on hTRPA1Effect on rTRPA1Significance
AMG2504Thioaminal benzamideAntagonistInactiveDemonstrated species-specific inactivity
AMG9090Thioaminal benzamideAntagonistAgonistFirst demonstration of reverse pharmacology
CMP1Thioaminal analogAntagonistAgonistUsed to map gating-determinant residues
HC-030031Hydantoin derivativeAntagonistAntagonistPan-species tool compound
MentholMonoterpenoidAgonistBimodal (activation/block)Non-electrophilic species-dependent effects

Table 2: Key Structural and Functional Differences Between TRPA1 Orthologs [1] [2] [3]

ParameterHuman TRPA1Rat TRPA1Functional Consequence
Sequence Identity100%79%Differential ligand sensitivity
Critical S6 ResiduesSer-943, Ile-946Ala-946, Met-949Determines agonist/antagonist response to thioaminals
Cold SensitivityInsensitiveSensitiveDisputed role in cold nociception
Caffeine ResponseAntagonistAgonistSpecies-specific modulation
Primate Homology~97–99.7% (rhesus/chimp)~79%Supports primate models for translational research

Properties

Product Name

AMG2504

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

Molecular Formula

C15H10Cl4N2O3S

Molecular Weight

440.1 g/mol

InChI

InChI=1S/C15H10Cl4N2O3S/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22)

InChI Key

DNTIPHKVCXUYRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.